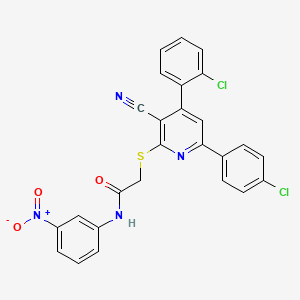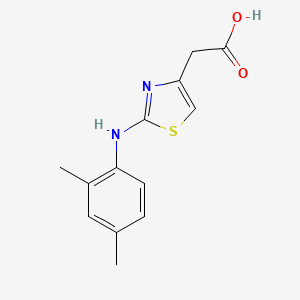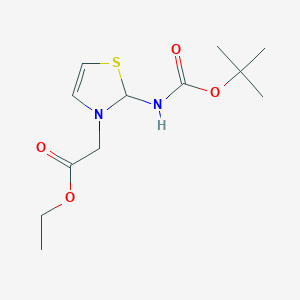
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids.
科学的研究の応用
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties.
類似化合物との比較
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the Boc protecting group and has different reactivity and applications.
2-Aminothiazole: A simpler thiazole derivative with a broader range of applications in medicinal chemistry.
Thiazolidine derivatives: Reduced forms of thiazoles with distinct chemical and biological properties.
特性
分子式 |
C12H20N2O4S |
|---|---|
分子量 |
288.37 g/mol |
IUPAC名 |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C12H20N2O4S/c1-5-17-9(15)8-14-6-7-19-10(14)13-11(16)18-12(2,3)4/h6-7,10H,5,8H2,1-4H3,(H,13,16) |
InChIキー |
OQEYCSMEOLCRHS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=CSC1NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
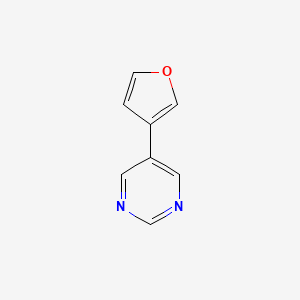
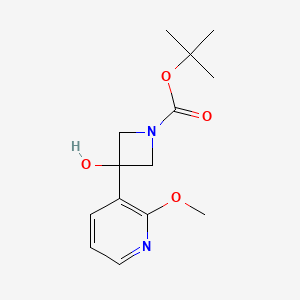


![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)

